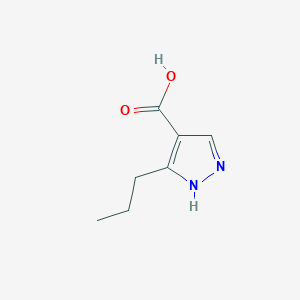
3-(4H-1,2,4-Triazol-4-yl)benzoesäure
Übersicht
Beschreibung
3-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,4-triazole ring.
Wissenschaftliche Forschungsanwendungen
3-(4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Biochemische Analyse
Biochemical Properties
3-(4H-1,2,4-triazol-4-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). It acts as a linker molecule, facilitating the formation of these frameworks by binding to metal ions . The compound interacts with enzymes and proteins involved in the synthesis and stabilization of MOFs, although specific enzymes and proteins have not been extensively documented. The nature of these interactions typically involves coordination bonds between the triazole nitrogen atoms and metal ions, which stabilize the MOF structures .
Cellular Effects
The effects of 3-(4H-1,2,4-triazol-4-yl)benzoic acid on various cell types and cellular processes have been explored in several studies. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating its potency . These effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 3-(4H-1,2,4-triazol-4-yl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. The compound’s triazole ring is known to form coordination bonds with metal ions, which can inhibit or activate enzymes involved in various biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4H-1,2,4-triazol-4-yl)benzoic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(4H-1,2,4-triazol-4-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
3-(4H-1,2,4-triazol-4-yl)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, 3-(4H-1,2,4-triazol-4-yl)benzoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to penetrate cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 3-(4H-1,2,4-triazol-4-yl)benzoic acid is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the reaction of 4-aminobenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the triazole ring . Another method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids .
Industrial Production Methods
Industrial production methods for 3-(4H-1,2,4-triazol-4-yl)benzoic acid are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce benzyl alcohol derivatives .
Wirkmechanismus
The mechanism of action of 3-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In anticancer research, it has been shown to induce apoptosis in cancer cells by interacting with cellular proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
- 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
3-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential anticancer activity set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDCJKUCKNZXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424478 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335255-80-6 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(4H-1,2,4-triazol-4-yl)benzoic acid contribute to the construction of metal-organic frameworks (MOFs)?
A: 3-(4H-1,2,4-triazol-4-yl)benzoic acid, often denoted as Htba, functions as an organic ligand in the formation of MOFs. [, , ] The molecule possesses multiple coordination sites: the carboxylate group on the benzoic acid moiety and the nitrogen atoms within the triazole ring. This multidentate nature allows Htba to bridge and connect metal ions, leading to the creation of diverse and intricate MOF structures. The specific arrangement and connectivity of metal ions and Htba ligands dictate the overall architecture and properties of the resulting MOF.
Q2: What is the role of polyoxometalates (POMs) in the catalytic activity of MOFs containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid?
A: Research has demonstrated the successful incorporation of Keggin-type POMs, such as [PMo12O40]3- and [PW12O40]3-, into MOFs constructed with 3-(4H-1,2,4-triazol-4-yl)benzoic acid and various metal ions like copper or silver. [, ] These POMs are not merely structural components; they actively contribute to the catalytic activity of these hybrid MOFs. POMs are known for their inherent catalytic properties, acting as electron reservoirs and facilitating redox reactions. Within the MOF framework, POMs function as active sites, enabling the catalysis of specific organic reactions.
Q3: What are the advantages of using MOFs incorporating 3-(4H-1,2,4-triazol-4-yl)benzoic acid as heterogeneous catalysts?
A3: MOFs constructed with 3-(4H-1,2,4-triazol-4-yl)benzoic acid and incorporating catalytically active components like POMs offer several advantages as heterogeneous catalysts:
- High Stability: MOFs inherently possess high stability, particularly in polar solvents, surpassing the stability of many traditional homogeneous catalysts. [, ]
- Reusability: Their heterogeneous nature facilitates easy separation from the reaction mixture, allowing for catalyst recovery and reuse over multiple cycles. Studies have shown the retention of catalytic activity even after several reaction runs. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















